6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Description
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a substituted pyridine derivative with a nitrile group at position 3. Its structural features include:
- Position 4: A trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent influencing electronic properties.
- Position 6: A 3-fluorophenyl ring, enhancing lipophilicity and steric bulk.
This compound’s unique substitution pattern makes it a candidate for pharmaceutical and agrochemical research, where trifluoromethyl and fluorinated aryl groups are common pharmacophores.
Structure
3D Structure
Properties
Molecular Formula |
C13H6F4N2O |
|---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6F4N2O/c14-8-3-1-2-7(4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) |
InChI Key |
WHTWDOKBTCZCLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aldehydes and Cyanoacetate Derivatives
Reaction Conditions
-
Solvent: Ethanol/dioxane mixture (4:1 v/v)
-
Catalyst: Piperidine (3 drops)
-
Temperature: Reflux (78–85°C)
-
Time: 3–4 hours
The hydroxyl group at position 2 is retained by avoiding harsh hydrolysis conditions. The trifluoromethyl group is introduced via the ketone precursor, ensuring regioselectivity at position 4.
Nucleophilic Aromatic Substitution of Halogenated Intermediates
Patents and synthetic protocols describe the use of halogenated pyridine intermediates for late-stage functionalization. For example, 2,6-dichloro-4-trifluoromethylnicotinonitrile serves as a key precursor. The chloride at position 6 is substituted with a 3-fluorophenyl group via a palladium-catalyzed Suzuki-Miyaura coupling, while the chloride at position 2 is hydrolyzed to a hydroxyl group.
Stepwise Procedure
-
Suzuki Coupling:
-
Hydroxylation:
This method benefits from commercial availability of dichloronicotinonitrile precursors and high regioselectivity in cross-coupling reactions.
Hydrogenation of Nitro or Cyano Groups
Catalytic hydrogenation offers a pathway to reduce nitro or cyano groups while introducing hydrogen atoms. A Ni-Fe/C bimetallic catalyst, as reported in ChemicalBook , facilitates the hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine under mild conditions. While this method primarily targets 4-trifluoromethylnicotinonitrile derivatives, modifying the starting material to include a 3-fluorophenyl moiety could yield the desired compound.
Optimized Parameters
-
Catalyst Loading: 3 wt% Ni-Fe/C
-
Pressure: Ambient (760 Torr)
-
Temperature: 30°C
-
Solvent: Ethanol
Chloronicotinonitriles are versatile intermediates for hydroxyl group introduction. As demonstrated in a patent , treating 2-chloro-6-(3-fluorophenyl)-4-trifluoromethylnicotinonitrile with aqueous KOH selectively hydrolyzes the chloride at position 2 to a hydroxyl group.
Conditions
This approach avoids side reactions at the electron-deficient trifluoromethyl and cyano groups.
One-Pot Multicomponent Reactions
Recent advances in green chemistry emphasize one-pot syntheses. A solvent-free method from ChemicalBook involves reacting 3-fluorophenylacetaldehyde, ethyl cyanoacetate, and trifluoroacetone in the presence of KOH. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization.
Key Advantages
Comparative Analysis of Methods
| Method | Key Intermediate | Catalyst/Reagent | Yield | Complexity |
|---|---|---|---|---|
| Cyclocondensation | 3-Fluorophenylacetaldehyde | Piperidine | 75% | Moderate |
| Suzuki Coupling | 2,6-Dichloronicotinonitrile | Pd(PPh₃)₄ | 85–90% | High |
| Catalytic Hydrogenation | 2,6-Dichloro-3-cyano derivative | Ni-Fe/C | 98.5% | Low |
| Hydrolysis | 2-Chloronicotinonitrile | KOH | 96% | Low |
| One-Pot Synthesis | None | KOH | 92% | Moderate |
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups, such as 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, exhibit notable antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
- MIC Values Against Bacteria :
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |
| Other derivatives | 9.75–12.0 | M. tuberculosis |
Anticancer Potential
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better penetration into cellular membranes.
- Cytotoxicity in Cancer Cell Lines :
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
| 100 | 15 |
This data suggests that the compound has significant potential for further development as an anticancer agent.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the nitrile group and the introduction of the trifluoromethyl moiety. The synthetic routes often utilize starting materials that are readily available in commercial chemical libraries.
Reaction Pathways
The synthesis can be achieved through various pathways, including:
- Nitration and Substitution Reactions : Utilizing nitration followed by nucleophilic substitution to introduce functional groups.
- Fluorination Techniques : Employing fluorinating agents to selectively add fluorine atoms to the aromatic ring.
Target Interactions
The biological activity of this compound is attributed to its interaction with several biological targets:
- Ion Channels : Preliminary studies suggest modulation of ion channel activity, particularly in cardiac and neuronal tissues.
- Enzyme Inhibition : The compound has been implicated in inhibiting specific enzymes involved in metabolic pathways, which could alter cellular functions.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile ()
- Position 2: 4-Chlorophenoxy group (aryl ether).
- Position 6: Phenyl group (non-fluorinated).
- Key Differences: Replacing -OH with a bulkier phenoxy group reduces hydrogen-bonding capacity but increases lipophilicity. The absence of a fluorine on the phenyl ring at position 6 may decrease electron-withdrawing effects.
2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile ()
- Position 2 : (4-Bromobenzyl)thio group (sulfur-containing substituent).
- Position 6 : Thienyl heterocycle.
- Key Differences : The thioether group introduces sulfur, which may participate in hydrophobic interactions or metal coordination. The thienyl group at position 6 adds aromatic diversity but lacks the fluorine’s electronegativity.
2-Mercapto-6-(thien-2-yl)-4-(trifluoromethyl)nicotinonitrile ()
- Position 2 : Mercapto (-SH) group.
- Key Differences: The -SH group is less acidic than -OH (pKa ~10 vs. ~6.5 for -OH) but can form stronger hydrogen bonds.
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile ()
- Position 2 : Chlorine atom.
- Position 6 : Methyl group.
- Key Differences : Chlorine increases lipophilicity but eliminates hydrogen-bonding capability. The methyl group at position 6 is smaller and less electron-withdrawing than 3-fluorophenyl.
Substituent Variations at Position 6
2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile ()
- Position 6 : 3-(Trifluoromethyl)phenyl group.
- Key Differences : The additional trifluoromethyl group on the phenyl ring enhances electron withdrawal and steric hindrance compared to the target compound’s 3-fluorophenyl group.
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile ()
- Position 6 : 2-Chlorophenyl group.
- Position 4 : 4-Methylphenyl group.
- Key Differences : Chlorine at position 6 (ortho-substitution) introduces steric hindrance, while the methyl group at position 4 is less electron-withdrawing than trifluoromethyl.
Substituent Variations at Position 4
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile ()
- Positions 2 and 6 : Hydroxyl groups.
- The absence of a 3-fluorophenyl group simplifies the structure.
Functional Group Replacements
6-(Trifluoromethyl)nicotinonitrile ()
- Position 6 : Trifluoromethyl group (vs. 3-fluorophenyl in the target compound).
Research Implications
- Pharmacological Potential: The target compound’s -OH and -CF₃ groups make it suitable for targeting enzymes or receptors where hydrogen bonding and electron withdrawal are critical .
- Synthetic Challenges : Introducing a 3-fluorophenyl group requires precise regioselective coupling, unlike simpler substituents like methyl or thienyl .
- Biological Activity : Analogs with sulfur-containing groups (e.g., ) may exhibit unique binding profiles due to sulfur’s polarizability and metal coordination .
Biological Activity
6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a trifluoromethyl group, which enhances its biological activity. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing trifluoromethyl groups have shown enhanced potency against various bacterial strains.
- Mechanism of Action : The antimicrobial action is often attributed to the inhibition of nucleic acid synthesis and disruption of cell membrane integrity. Studies have demonstrated that such compounds can effectively inhibit both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 15-30 | Bactericidal |
| Ciprofloxacin | 0.5-1 | Bactericidal |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in IL-6 and TNF-alpha levels.
| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound | 50 | 75 |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is crucial for enhancing the biological activity of the compound. SAR studies have shown that modifications in the phenyl ring can lead to variations in potency.
- Fluorine Substitution : The position and number of fluorine atoms significantly affect the compound's ability to interact with biological targets. For example, para-substituted derivatives often exhibit higher activity compared to ortho-substituted ones.
Q & A
Q. What are the critical steps for synthesizing 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, and how can reaction intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, with fluorophenyl and trifluoromethyl precursors. Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and functional group integrity. For example, in analogous nicotinonitrile derivatives, aromatic protons in the 7.35–8.42 ppm range and nitrile carbons near 116.9 ppm in DMSO-d6 are critical markers . Purity can be assessed via GC (>97% threshold) or HPLC, as seen in related fluorinated compounds .
Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence the reactivity of nicotinonitrile derivatives?
Methodological Answer: The -CF₃ group enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks, while fluorine substituents modulate electron density via inductive effects. Computational studies (e.g., density functional theory) can predict reaction pathways by analyzing Fukui indices and electrostatic potential maps. Experimental validation involves comparing reaction rates of analogs, such as 4-(4-fluorophenyl) vs. 4-(3-nitrophenyl) derivatives, to quantify substituent effects .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR : Aromatic protons (δ 6.28–8.42 ppm) and hydroxyl protons (broad singlet near δ 10–12 ppm) are diagnostic.
- FT-IR : Hydroxyl (-OH) stretches at 3200–3600 cm⁻¹ and nitrile (-CN) peaks at 2200–2250 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments, such as loss of -CF₃ (Δm/z = 69) .
Advanced Research Questions
Q. How can statistical experimental design (e.g., factorial design) optimize the synthesis of this compound?
Methodological Answer: A 2^k factorial design can identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, varying temperature (60–100°C) and solvent (DMF vs. THF) in a 2² design reveals interactions affecting yield. Response surface methodology (RSM) further refines optimal conditions. This approach reduces trial runs by >50% while maximizing yield, as demonstrated in TiO₂ photocatalysis studies .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect tautomerization or rotational barriers (e.g., hindered rotation in -CF₃ groups).
- Impurity Analysis : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to identify byproducts.
- Isotopic Labeling : Introduce deuterated solvents or ¹⁵N labels to trace unexpected couplings, as seen in fluorobenzene derivatives .
Q. What computational strategies accelerate the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) map transition states and intermediates to predict feasible pathways.
- Machine Learning (ML) : Train models on existing datasets (e.g., ICReDD’s reaction database) to prioritize substituents with desired electronic or steric properties.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to optimize trifluoromethyl positioning for target engagement .
Q. How do reactor design and membrane technologies improve scalability for nicotinonitrile derivatives?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitrile formation) and reduce byproducts.
- Membrane Separation : Use nanofiltration to isolate intermediates by molecular weight (e.g., MW < 300 Da cutoff).
- Process Control : Implement real-time PAT (Process Analytical Technology) to monitor reaction progress via inline IR or UV probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
